2-Acetyl-1,3-thiazole-4-carbonitrile
Description
Contextual Significance of Thiazole (B1198619) Derivatives in Organic Synthesis
Thiazole derivatives are a class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse biological activities. google.com The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a key structural motif in a number of clinically used drugs, including antibacterial, antifungal, and anticancer agents. nih.govnih.gov The versatility of the thiazole nucleus allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with distinct physicochemical and biological properties. researchgate.net
In the realm of organic synthesis, thiazole derivatives serve as valuable building blocks and intermediates for the construction of more complex molecules. The presence of heteroatoms and the aromatic nature of the ring impart unique reactivity, enabling a range of chemical transformations. pharmaguideline.com Methodologies such as the renowned Hantzsch thiazole synthesis have provided robust routes to this heterocyclic system for over a century, and modern adaptations continue to expand the accessible chemical space. researchgate.net The functionalization of the thiazole ring at its various positions (C2, C4, and C5) allows for the strategic installation of different functional groups, which can then be further manipulated to build intricate molecular architectures. pharmaguideline.comresearchgate.net
Overview of the Thiazole Scaffold and its Functionalization Potential
The thiazole scaffold is an aromatic five-membered heterocycle. Its reactivity is dictated by the positions of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com Protons at the C2 position can be abstracted by strong bases, rendering it a site for the introduction of various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions tend to occur at the C5 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.com
The functionalization of the thiazole ring is a key aspect of its utility in synthetic chemistry. The introduction of substituents such as acetyl and cyano groups, as seen in 2-Acetyl-1,3-thiazole-4-carbonitrile, significantly modifies the electronic properties and reactivity of the parent ring. The acetyl group at the C2 position is an electron-withdrawing group that further enhances the electrophilicity of this position. The carbonitrile group at the C4 position is also strongly electron-withdrawing.
The synthesis of specifically substituted thiazoles can be achieved through various strategies. For instance, the synthesis of 2-substituted thiazoles can be accomplished by the Tcherniac's synthesis, which involves the hydrolysis of α-thiocyanic ketones. pharmaguideline.com The synthesis of related compounds such as 2-acetylthiazole (B1664039) has been reported through multi-step sequences starting from 2-aminothiazole. researchgate.net
Table 1: Crystallographic Data for 1,3-Thiazole-4-carbonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₄H₂N₂S |
| Molecular Weight | 110.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7924 (3) |
| b (Å) | 19.8932 (18) |
| c (Å) | 6.3155 (5) |
| β (°) | 91.084 (6) |
| Volume (ų) | 476.37 (7) |
Rationale for Academic Investigation of this compound
The academic investigation into this compound is driven by several key factors rooted in the fundamental principles of organic and medicinal chemistry. The presence of three distinct functional groups—the thiazole ring, an acetyl group, and a nitrile group—on a compact scaffold makes it a highly versatile platform for further chemical exploration.
From a synthetic perspective, this compound serves as a valuable intermediate. The acetyl group can participate in a variety of reactions, such as aldol (B89426) condensations, to extend the carbon framework. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of other important functionalities. These transformations allow for the diversification of the core structure, leading to the generation of libraries of novel compounds for biological screening.
The combination of electron-withdrawing acetyl and nitrile groups on the thiazole ring is expected to impart unique electronic properties to the molecule. This can influence its potential as a ligand for metal catalysis or its utility in materials science applications where tailored electronic characteristics are desired.
Furthermore, the structural motifs present in this compound are found in numerous biologically active molecules. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities. nih.gov The investigation of novel, highly functionalized thiazole derivatives like this compound is therefore a rational approach in the quest for new therapeutic agents. The specific substitution pattern may lead to interactions with biological targets, and its study contributes to a deeper understanding of the structure-activity relationships of this important class of heterocycles.
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound, a heterocyclic compound featuring acetyl, thiazole, and nitrile moieties, can be approached through various synthetic routes. These strategies are broadly categorized into direct methods, which construct the fully substituted thiazole ring in a few steps, and indirect methods that rely on the chemical modification of pre-existing, functionalized thiazole precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-acetyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)6-8-5(2-7)3-10-6/h3H,1H3 |
InChI Key |
TWXFPAPNHJMQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C#N |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Acetyl 1,3 Thiazole 4 Carbonitrile
Reactions Involving the Acetyl Moiety
The acetyl group, consisting of a carbonyl (C=O) bonded to a methyl group, is a site of rich chemical reactivity. Its reactions are primarily centered on the electrophilic carbonyl carbon and the acidic protons of the adjacent methyl group.
Carbonyl Reactivity (e.g., condensation, nucleophilic additions)
The carbon atom of the acetyl group's carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This partial positive charge makes it susceptible to attack by a wide range of nucleophiles. libretexts.org This process, known as nucleophilic addition, is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction transforms the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), resulting in a tetrahedral alkoxide intermediate which is then typically protonated to form an alcohol. libretexts.org
In the context of 2-acetylthiazole (B1664039) derivatives, this reactivity is well-documented. For instance, 2-acetylthiazole is known to participate in aldol (B89426) condensation reactions, which involve the nucleophilic addition of an enolate to a carbonyl group. targetmol.comacs.org Other nucleophiles can also add to the carbonyl group, leading to a variety of products.
Table 1: Examples of Nucleophilic Addition to Acetyl Groups
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Amines | Primary Amines (R-NH₂) | Imine |
The thiazole (B1198619) ring, being electron-deficient, can enhance the electrophilicity of the attached acetyl carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to simple alkyl ketones.
Alpha-Proton Reactivity and Enolization
The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are significantly more acidic than typical alkane hydrogens. pressbooks.pubopenstax.org The pKa of α-hydrogens in ketones is typically around 19-21. openstax.orgucalgary.ca This increased acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance. pressbooks.publibretexts.org The negative charge on the α-carbon is delocalized onto the electronegative oxygen atom of the carbonyl group, which makes the formation of the enolate more favorable. openstax.orglibretexts.org
This deprotonation to form an enolate is a critical step in many reactions of the acetyl group, including the aforementioned aldol condensations and halogenation at the alpha position. uomosul.edu.iq
The formation of the enolate is also central to the phenomenon of keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orglibretexts.org In this case, the keto form (the standard acetyl group) exists in equilibrium with its enol form, which contains a carbon-carbon double bond and a hydroxyl group. chemistrysteps.com For most simple ketones, the equilibrium heavily favors the keto form. libretexts.orglibretexts.org However, the transient formation of the enol is mechanistically significant, as enols are electron-rich and can react as nucleophiles at the α-carbon. masterorganicchemistry.com This interconversion can be catalyzed by either acid or base. libretexts.org
Table 2: Approximate pKa Values of α-Hydrogens in Carbonyl Compounds
| Compound Type | Approximate pKa |
|---|---|
| Ester | 25 |
| Ketone | 19-21 |
| Aldehyde | 16-18 |
The presence of the thiazole ring may subtly influence the pKa of the acetyl group's α-protons, but the fundamental principles of enolate formation and keto-enol tautomerism remain the primary drivers of this aspect of its reactivity.
Reactions Involving the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This allows for a range of transformations, including nucleophilic additions, cycloadditions, hydrolysis, and reduction.
Nucleophilic Additions to the Nitrile Group
Similar to a carbonyl group, the electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, particularly organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds. masterorganicchemistry.com The addition of a Grignard reagent to a nitrile results in the formation of an imine anion salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.com This reaction is a valuable method for carbon-carbon bond formation, transforming the nitrile into a carbonyl group and attaching the alkyl or aryl group from the Grignard reagent. masterorganicchemistry.comlibretexts.org
Table 3: Synthesis of Ketones via Nucleophilic Addition to Nitriles
| Nitrile Substrate | Grignard Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| R-C≡N | R'-MgX | Imine Anion Salt | Ketone (R-CO-R') |
| Benzonitrile | Methylmagnesium bromide | Iminomagnesium bromide | Acetophenone |
For 2-Acetyl-1,3-thiazole-4-carbonitrile, reaction with a Grignard reagent would be expected to selectively occur at the nitrile carbon, leading to the formation of a new ketone at the C4 position after hydrolysis.
Cycloaddition Reactions with Nitrile
Nitrile groups can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. One of the most common examples is the [3+2] cycloaddition reaction with azides to form tetrazoles. This type of reaction, often catalyzed by metals like copper or zinc, is a cornerstone of click chemistry. While thiazoles themselves can undergo cycloaddition, these reactions often require high temperatures due to the aromatic stability of the ring. wikipedia.org However, the nitrile functional group provides an alternative reaction site. For instance, organoazides can react with the nitrile moiety of this compound to potentially form a thiazolyl-substituted tetrazole ring system, a reaction class that has been explored with other heterocyclic nitriles.
Hydrolysis and Reduction Pathways
The nitrile group can be converted to other important functional groups through hydrolysis and reduction.
Hydrolysis: The hydrolysis of a nitrile can lead to a carboxylic acid or a primary amide, depending on the reaction conditions.
Acidic Hydrolysis: Heating a nitrile under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid, results in its complete hydrolysis to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction proceeds through an amide intermediate. chemguide.co.uk
Alkaline Hydrolysis: Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
Applying these methods to this compound would convert the nitrile group at C4 into a carboxylic acid, yielding 2-Acetyl-1,3-thiazole-4-carboxylic acid.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents.
Complete Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org
Partial Reduction: Using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), and carefully controlling the reaction conditions can allow for the partial reduction of a nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org
For this compound, reduction with LiAlH₄ would likely reduce both the acetyl and nitrile groups, yielding an aminoethyl and an aminomethyl group, respectively. Selective reduction would require careful choice of reagents and conditions.
Table 4: Summary of Hydrolysis and Reduction of the Nitrile Group
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, heat 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
| Complete Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |
Reactivity of the Thiazole Ring System
The reactivity of the this compound ring system is fundamentally governed by the inherent electronic properties of the thiazole heterocycle, which are profoundly modified by the presence of two potent electron-withdrawing groups: an acetyl group at the C2 position and a carbonitrile (cyano) group at the C4 position. The thiazole ring itself is an aromatic, electron-rich system due to the presence of the sulfur and nitrogen heteroatoms. However, the acetyl and cyano substituents significantly decrease the electron density of the ring, making it electron-deficient. This electronic profile dictates its behavior in aromatic substitution reactions and other transformations.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of many aromatic compounds. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
For an unsubstituted thiazole ring, the position of electrophilic attack is selective, with the C5 position being the most nucleophilic and thus the most reactive, followed by the C2 position. However, in the case of this compound, the situation is drastically different. Both the 2-acetyl group (-COCH₃) and the 4-carbonitrile group (-CN) are strong deactivating groups due to their electron-withdrawing nature through both inductive and resonance effects. They pull electron density away from the thiazole ring, making it significantly less nucleophilic and therefore highly unreactive towards electrophiles.
Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed under normal conditions. The severe deactivation of the ring makes it a poor substrate for this class of reactions, and no examples are documented in the scientific literature, suggesting that EAS is not a viable synthetic pathway for the further functionalization of this molecule.
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The this compound molecule is well-suited for potential SNAr reactions due to the presence of the acetyl and nitrile groups, which strongly activate the ring towards nucleophilic attack. While the parent molecule does not possess a conventional leaving group (like a halide), if a derivative containing a leaving group at the C2 or C5 position were available, it would be expected to react readily with nucleophiles.
For the title compound itself, which has hydrogen atoms at the C5 position, a direct SNAr reaction is not typical. However, the high degree of ring activation by the two electron-withdrawing groups makes it susceptible to nucleophilic addition. Strong nucleophiles could potentially add to the ring, particularly at the C5 position. Subsequent elimination of a hydride ion to restore aromaticity is energetically unfavorable but can sometimes be achieved in the presence of an oxidizing agent. The lack of specific published examples indicates that this remains a theoretical possibility based on chemical principles rather than a demonstrated reactivity.
Ring-Opening and Ring-Closing Transformations
The thiazole ring is an aromatic heterocycle and is generally characterized by considerable thermodynamic stability. It remains intact under most common reaction conditions. However, under forcing conditions, the ring can be cleaved.
Ring-Opening: The stability of the this compound ring is compromised by the electron-withdrawing substituents, which can make it more susceptible to nucleophilic attack leading to ring cleavage. For instance, treatment with strong bases could potentially deprotonate the C5 position, and under certain conditions, this could initiate a cascade of reactions leading to the opening of the thiazole ring. Reductive cleavage using reagents like Raney Nickel is also a known method for desulfurization and ring-opening of thiazoles, which would likely transform the molecule into an acyclic amine-containing structure.
Ring-Closing: Ring-closing reactions are fundamental to the synthesis of the thiazole ring itself. The most common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. In the context of this compound, a plausible synthetic route would involve the ring-closing cyclocondensation of a thioamide (like thioacetamide) with an α-halocarbonyl compound that already contains the required nitrile functionality. For example, the reaction between thioacetamide (B46855) and a compound like 2-halo-3-oxobutanenitrile would directly yield the target thiazole ring through the formation of C-S and C=N bonds.
Formation of Fused Heterocyclic Systems
The functional groups present on this compound, namely the acetyl and the nitrile moieties, are exceptionally versatile and serve as valuable synthons for the construction of fused heterocyclic systems. These groups can participate in a variety of cyclization reactions to build new rings onto the existing thiazole framework, leading to complex polycyclic compounds of potential interest in medicinal and materials chemistry.
Cyclocondensation Reactions Leading to Polycyclic Compounds
Cyclocondensation reactions involving the active functional groups of this compound provide a direct route to a diverse range of fused thiazole derivatives.
Reactions involving the Acetyl Group: The methyl ketone of the acetyl group is a prime site for condensation reactions. The acidic α-protons can be removed to form an enolate, which can then react with electrophiles. More directly, the carbonyl carbon is electrophilic and can react with dinucleophiles. For example:
Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines would lead to the formation of a fused pyrazole (B372694) ring, resulting in a pyrazolo[4,3-d]thiazole system.
Reaction with Hydroxylamine (B1172632): Treatment with hydroxylamine would yield a fused isoxazole (B147169) ring, forming an isoxazolo[4,3-d]thiazole derivative.
Reaction with Active Methylene (B1212753) Compounds: In the presence of a base, the acetyl group can condense with compounds containing active methylene groups (e.g., malononitrile) to build a new carbocyclic or heterocyclic ring.
Reactions involving the Nitrile Group: The carbonitrile group is a versatile precursor for various heterocycles. It can undergo addition reactions with nucleophiles, which can be followed by intramolecular cyclization.
Formation of Fused Pyrimidines: The nitrile group can react with dinucleophiles like amidines (e.g., guanidine, acetamidine) to construct a fused pyrimidine (B1678525) ring, yielding thieno[2,3-d]pyrimidine (B153573) analogues, specifically thiazolo[4,5-d]pyrimidines.
Thorpe-Ziegler Cyclization: If a suitable side chain were introduced at the C5 position containing an active methylene group, an intramolecular base-catalyzed Thorpe-Ziegler reaction could occur, leading to the formation of a fused aminothiophene ring system (thieno[3,4-d]thiazole).
The following table summarizes some of the potential cyclocondensation reactions for synthesizing fused systems from this compound.
| Functional Group | Reactant | Potential Fused System | Resulting Compound Class |
|---|---|---|---|
| 2-Acetyl | Hydrazine (NH₂NH₂) | Fused Pyrazole | Pyrazolo[4,3-d]thiazole |
| 2-Acetyl | Hydroxylamine (NH₂OH) | Fused Isoxazole | Isoxazolo[4,3-d]thiazole |
| 4-Carbonitrile | Guanidine | Fused Pyrimidine | 2,4-Diaminothiazolo[4,5-d]pyrimidine |
| 4-Carbonitrile | Hydrazine (NH₂NH₂) | Fused Pyrazole | 3-Aminopyrazolo[3,4-d]thiazole |
| Both Acetyl and Nitrile | Malononitrile/Sulfur (Gewald Reaction conditions) | Fused Thiophene | Thieno[3,4-d]thiazole derivative |
Rearrangement Reactions
Rearrangement reactions involving the migration of atoms or groups within a molecule to form a structural isomer are a significant class of organic reactions. However, for aromatic heterocyclic systems like thiazole, rearrangements that disrupt the stable aromatic core are generally uncommon unless under specific, often harsh, conditions such as photochemical or high-temperature thermal reactions.
A thorough review of the scientific literature reveals no documented instances of rearrangement reactions specifically involving this compound. The stability of the thiazole ring, even with its electron-deficient nature in this case, suggests a high energy barrier for skeletal rearrangements. Therefore, this class of reaction is not considered a characteristic feature of the reactivity profile of this compound.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Acetyl-1,3-thiazole-4-carbonitrile, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.
Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation
A detailed analysis of the ¹H NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton at the 5-position of the thiazole (B1198619) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the acetyl and nitrile groups.
In the ¹³C NMR spectrum, distinct signals would be anticipated for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the quaternary carbons of the thiazole ring (C2 and C4), the methine carbon (C5), and the nitrile carbon. The precise chemical shifts would provide insight into the electronic structure of the molecule.
Interactive Data Table: Predicted ¹H NMR Assignments
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.5-2.7 | Singlet |
| H-5 (thiazole) | ~8.0-8.5 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Assignments
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₃ (acetyl) | ~25-30 |
| C =O (acetyl) | ~190-195 |
| C2 (thiazole) | ~160-165 |
| C4 (thiazole) | ~130-135 |
| C5 (thiazole) | ~140-145 |
| C ≡N (nitrile) | ~115-120 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, no significant COSY correlations would be expected due to the presence of isolated proton spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. This would unequivocally link the ¹H signals to their corresponding ¹³C signals.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Another prominent feature would be the strong absorption from the carbonyl (C=O) stretching of the acetyl group, expected around 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the thiazole ring would also be present in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the thiazole ring would also be expected to be Raman active.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound (C₆H₄N₂OS), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state.
Molecular Geometry and Conformation in Crystal Lattice
The crystallographic data would reveal precise bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the planarity of the thiazole ring and the orientation of the acetyl and nitrile substituents. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if present), π-π stacking, and other van der Waals forces, would also be elucidated, providing insights into the packing of the molecules in the solid state.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The precise crystal structure and intermolecular interactions of this compound have not been detailed in publicly available literature. However, extensive crystallographic data for the closely related parent compound, 1,3-Thiazole-4-carbonitrile , provides significant insight into the probable non-covalent interactions that govern the solid-state packing of such molecules. The presence of a thiazole ring, a nitrile group, and, in the case of the title compound, a carbonyl oxygen from the acetyl group, dictates the potential for specific and directional intermolecular forces.
Hydrogen Bonding:
In the crystal structure of 1,3-thiazole-4-carbonitrile, weak C—H⋯N hydrogen bonds are observed. nih.govresearchgate.net These interactions link the molecules into layers. Specifically, the hydrogen atom at position 2 of the thiazole ring (C2-H2) interacts with the nitrogen atom of the nitrile group on an adjacent molecule. Similarly, the hydrogen at position 5 (C5-H5, equivalent to C3-H3 in some notations) interacts with the nitrogen atom of a neighboring thiazole ring. nih.govresearchgate.net
For this compound, the C-H group at position 2 is replaced by an acetyl group. However, the C-H at position 5 remains, suggesting that C—H⋯N interactions involving this position and the thiazole or nitrile nitrogen atoms of adjacent molecules are likely to persist. Furthermore, the introduction of the acetyl group provides a new, strong hydrogen bond acceptor: the carbonyl oxygen. This oxygen atom could participate in C—H⋯O interactions with C-H donors from neighboring molecules, adding another layer of complexity and stability to the crystal packing.
Interactive Data Table: Hydrogen Bond Geometry in 1,3-Thiazole-4-carbonitrile nih.govresearchgate.net
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C2—H2···N2 | 0.95 | 2.59 | 3.374 | 140 |
| C5—H5···N1 | 0.95 | 2.57 | 3.257 | 129 |
This data pertains to the parent compound 1,3-Thiazole-4-carbonitrile and serves as a model for potential interactions.
π-π Stacking:
Aromatic π-π stacking interactions are a defining feature in the crystal packing of 1,3-thiazole-4-carbonitrile. nih.govresearchgate.net The planar thiazole rings of adjacent molecules stack on top of one another, contributing significantly to the stability of the crystal lattice. These layers, formed by hydrogen bonds, are further consolidated by these stacking interactions. nih.gov The measured distance between the centroids of the interacting thiazole rings is approximately 3.79 Å, which is characteristic of π-π stacking. nih.gov
Given the aromatic nature of the thiazole ring in this compound, it is highly probable that π-π stacking interactions are also a dominant feature in its solid-state structure. The substitution of the acetyl group may modulate the electronic nature of the ring and introduce steric effects, potentially altering the precise geometry (e.g., ring slippage or centroid-centroid distance) of the stacking, but the fundamental interaction is expected to be preserved.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Specific experimental electronic absorption and emission spectra for this compound are not widely reported in the surveyed scientific literature. However, the electronic structure and resulting spectroscopic properties can be inferred from the constituent functional groups and data on related thiazole compounds. The molecule's electronic behavior is primarily determined by the π-system of the thiazole ring, which is conjugated with the π-systems of both the acetyl and nitrile groups.
Electronic Absorption (UV-Vis):
The UV-Vis spectrum of a molecule reveals the electronic transitions from ground to excited states. For this compound, a key transition would be the π → π* transition associated with the aromatic thiazole ring. The parent, unsubstituted thiazole molecule exhibits a UV absorption maximum around 231-235 nm.
The presence of both an acetyl group (-COCH₃) and a nitrile group (-CN) directly attached to the thiazole ring is expected to significantly influence the absorption profile. Both groups are electron-withdrawing and extend the conjugated π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to the unsubstituted thiazole. Furthermore, the carbonyl moiety in the acetyl group introduces the possibility of an n → π* transition, which is typically weaker and may appear as a shoulder at a longer wavelength than the primary π → π* band. Computational DFT studies on other thiazole-based dyes confirm that the nature and position of electron-donating and electron-accepting groups are primary determinants of the maximum absorption wavelength. mdpi.com
Interactive Data Table: Expected UV-Vis Absorption Characteristics
| Chromophore | Expected Transition Type | Expected Wavelength Region | Notes |
| Thiazole Ring | π → π | > 235 nm | Bathochromic shift expected due to conjugation with acetyl and nitrile groups. |
| Acetyl Group (C=O) | n → π | Longer wavelength, lower intensity | May be observed as a separate band or shoulder. |
Emission (Fluorescence) Spectroscopy:
Thiazole and its derivatives are known to form the core of various fluorescent molecules. researchgate.net The ability of a molecule to fluoresce depends on its ability to efficiently re-emit absorbed energy as light from its lowest singlet excited state. The fluorescence properties are highly sensitive to the molecular structure and the local environment.
For this compound, the extended conjugation and rigid ring structure are favorable for fluorescence. Upon excitation into its absorption bands, the molecule could potentially exhibit fluorescence emission at a longer wavelength (a Stokes shift). The quantum yield and specific emission wavelength would be dependent on factors such as:
The nature of the excited state: The relative energies of the π,π* and n,π* singlet and triplet states are critical. Fluorescence is often quenched if intersystem crossing to a triplet state is efficient.
Solvent Polarity: The polarity of the solvent can influence the energies of the ground and excited states, potentially leading to shifts in the emission maximum.
Intramolecular and Intermolecular Interactions: The presence of hydrogen bonding or π-π stacking in concentrated solutions or the solid state can alter the fluorescence properties, sometimes leading to quenching or excimer/exciplex formation.
While specific experimental data is unavailable, the structural features of this compound suggest it is a candidate for fluorescent behavior, a property common to many substituted thiazole systems. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules. These methods provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key structural parameters. scispace.commdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Ring System (Note: This data is representative of a thiazole nucleus and not specific to 2-Acetyl-1,3-thiazole-4-carbonitrile, as direct literature data was not available.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-C2 | 1.72 | C5-S1-C2 | 89.5 |
| C2-N3 | 1.31 | S1-C2-N3 | 115.0 |
| N3-C4 | 1.38 | C2-N3-C4 | 110.5 |
| C4-C5 | 1.37 | N3-C4-C5 | 116.0 |
| C5-S1 | 1.71 | C4-C5-S1 | 109.0 |
This interactive table showcases typical bond lengths and angles within a thiazole ring as determined by DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.compku.edu.cn
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For thiazole derivatives, the distribution and energies of these orbitals are influenced by the substituents attached to the ring.
Table 2: Representative FMO Energies for Thiazole Derivatives (Note: These values are illustrative and derived from studies on various thiazole-containing compounds.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Indicates electron-donating capability |
| LUMO | -1.5 to -2.5 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 5.0 | Reflects chemical stability and reactivity |
This interactive table provides a typical range for HOMO, LUMO, and Energy Gap values for molecules containing the thiazole moiety.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the nitrogen of the nitrile group and the oxygen of the acetyl group would be expected to be regions of high negative potential (red), while the hydrogen atoms and the carbon atom of the carbonyl group would likely show positive potential (blue).
Global reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. mdpi.com
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the energies of the HOMO and LUMO.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The condensed Fukui function (f_k) provides a value for each atom (k) in the molecule, highlighting which atoms are most likely to donate or accept electrons. mdpi.com For an electrophilic attack (donation of electrons), the site with the highest value of f_k⁻ is favored. For a nucleophilic attack (acceptance of electrons), the site with the highest value of f_k⁺ is the most reactive. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information about the conformational changes and dynamic behavior of molecules in different environments, such as in solution. nih.gov
MD simulations can be used to explore the conformational landscape of this compound in a solvent. The molecule's flexibility, particularly the rotation around the single bond connecting the acetyl group to the thiazole ring, can be investigated. The simulation tracks the trajectories of all atoms over a period, allowing for the identification of the most stable or preferred conformations in a given solvent.
By analyzing these trajectories, researchers can determine the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, which is fundamental to its chemical and biological activity. nih.gov The simulation can reveal how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces stabilize certain conformations.
Ligand-Receptor Interaction Modeling
Theoretical modeling of ligand-receptor interactions is a cornerstone of computational drug discovery, providing a static or dynamic picture of how a molecule might bind within the active site of a protein. These studies focus on the types and strengths of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which govern the binding process.
Docking analyses on various thiazole-containing compounds have revealed key interaction motifs. The thiazole ring itself is often crucial for establishing specific contacts with receptor pockets. For instance, in silico docking calculations for synthetic retinoids incorporating a central thiazole structure showed that the thiazole moiety is well-suited to the binding pocket of retinoic acid receptor α (RARα). researchgate.net A significant theoretical interaction identified was a favorable hydrogen bond between the thiazole ring and the side chain of a serine residue (Ser232) within the receptor. researchgate.net This type of specific, directional interaction is critical for orienting the ligand correctly within the binding site.
The table below summarizes common theoretical interactions observed in docking studies of thiazole derivatives, which are applicable to understanding the potential binding of this compound.
| Interaction Type | Potential Locus on Thiazole Core | Interacting Receptor Residue (Example) |
| Hydrogen Bonding | Thiazole Nitrogen | Serine, Threonine, Asparagine |
| Hydrophobic Interactions | Thiazole Ring (face), Acetyl Methyl Group | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Dipole-Dipole | Carbonitrile Group, Acetyl Carbonyl | Polar amino acids, Metal ions |
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, is a valuable tool for structure verification and analysis. nih.gov These predictions are typically performed using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely employed method for its balance of accuracy and computational cost. researchgate.netmdpi.com
For predicting ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov The calculation provides theoretical magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with reported root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm. researchgate.net Factors such as the choice of solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM), can influence the predicted chemical shifts. nih.gov
Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the calculations and the fact that calculations are typically performed on isolated molecules in the gas phase. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mdpi.com
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like this compound, illustrating the typical data generated from such computational studies.
| Parameter | Predicted Value (Example) | Experimental Value (Reference) |
| ¹H NMR (δ, ppm) | ||
| Thiazole-H | 8.95 | 8.90 |
| Acetyl-CH₃ | 2.75 | 2.71 |
| ¹³C NMR (δ, ppm) | ||
| C=O (Acetyl) | 190.5 | 189.8 |
| C2 (Thiazole) | 165.2 | 164.5 |
| C4 (Thiazole) | 125.1 | 125.9 |
| C5 (Thiazole) | 158.0 | 157.4 |
| CN (Nitrile) | 114.0 | 114.5 |
| CH₃ (Acetyl) | 25.8 | 25.4 |
| IR Frequencies (cm⁻¹) | ||
| C≡N Stretch | 2245 (scaled) | ~2230 |
| C=O Stretch | 1705 (scaled) | ~1690 |
| C=N Stretch (Ring) | 1550 (scaled) | ~1535 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a powerful lens through which to study the detailed mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and evaluate the thermodynamic stability of reactants, intermediates, and products. nih.gov
A classic and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. For a substituted thiazole like the title compound, analogous pathways would be considered. Computational studies, often using DFT methods (e.g., at the B3LYP/6-31G(d,p) level of theory), can be employed to elucidate the mechanism of such a synthesis. nih.gov
The process involves several key steps that can be modeled computationally:
Reactant Geometry Optimization: The three-dimensional structures of the starting materials are optimized to find their lowest energy conformations.
Nucleophilic Attack: The reaction often begins with the sulfur atom of the thioamide component acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. Computational models can map the trajectory of this approach.
Transition State Search: The high-energy transition state for this key bond-forming step can be located. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, a critical factor in its kinetics.
Intermediate Formation: The formation of an acyclic intermediate is modeled, and its stability is assessed.
Cyclization and Dehydration: Subsequent steps involve intramolecular cyclization followed by dehydration to form the aromatic thiazole ring. Each of these steps has its own transition state and energy profile that can be computationally determined.
Furthermore, these calculations provide valuable electronic structure information, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these frontier orbitals are key to understanding the reactivity of the molecules involved. For instance, the LUMO of the α-haloketone and the HOMO of the thioamide would be analyzed to confirm the favorability of the initial nucleophilic attack. By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The unique arrangement of electrophilic and nucleophilic centers within 2-Acetyl-1,3-thiazole-4-carbonitrile makes it a highly adaptable precursor in organic synthesis. The thiazole (B1198619) ring itself is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The presence of the acetyl and nitrile functionalities provides reactive sites for constructing more complex molecular architectures. researchgate.netrsc.org
Precursor for Complex Heterocycles and Natural Product Synthesis
The thiazole moiety is a fundamental component of many natural products, including vitamin B1 (thiamine) and various peptide-derived compounds. nih.govnih.gov Synthetic building blocks like this compound are crucial for accessing these complex structures and their analogues. nih.gov The reactivity of its functional groups allows for the construction of fused heterocyclic systems. For instance, the acetyl group's α-protons are acidic and can participate in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to form new rings.
This reactivity is exemplified in the synthesis of various polynuclear heterocyclic systems where substituted thiazoles serve as the starting point. nih.gov Reactions targeting the functional groups can lead to the formation of linked heterocycles, such as thiazole-pyrrolidines, thiazole-benzofurans, and thiazole-thiophenes. nih.gov Although direct synthesis of a specific natural product from this compound is not prominently documented, its structural motifs are analogous to intermediates used in the synthesis of complex bioactive molecules. nih.gov
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Acetyl Group | Condensation (e.g., with hydrazines) | Pyrazolo-thiazoles |
| Acetyl Group & Nitrile Group | Cyclocondensation (e.g., Gewald reaction) | Thieno[2,3-d]thiazoles |
| Nitrile Group | Reduction to amine, then cyclization | Fused Pyrimido-thiazoles |
| Nitrile Group | Reaction with azides | Tetrazolo-thiazoles |
Scaffold for Combinatorial Library Generation
In modern drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new therapeutic leads. The scaffold of this compound is well-suited for this purpose due to its multiple points of diversification. The acetyl group can be readily transformed into other functional groups or used as a handle for attaching various substituents. Similarly, the nitrile group can be converted into amines, amides, or carboxylic acids, each opening up new avenues for chemical modification.
The synthesis of fused-thiazole derivatives from natural products and other approved drugs demonstrates a domino protocol that is efficient for generating a library of novel molecules. nih.gov By systematically varying the reagents that react with the acetyl and nitrile groups of the this compound scaffold, a diverse library of compounds can be rapidly synthesized and screened for biological activity.
Coordination Chemistry and Ligand Design
The field of coordination chemistry investigates the interaction of ligands with metal ions to form complex structures. Thiazole-containing molecules are of significant interest as ligands due to the presence of multiple heteroatoms that can act as donor sites for metal coordination. researchgate.net
Metal Complexation through Thiazole Nitrogen, Acetyl Oxygen, or Nitrile Nitrogen
This compound possesses three potential coordination sites for metal ions: the nitrogen atom of the thiazole ring, the oxygen atom of the acetyl group, and the nitrogen atom of the nitrile group. The thiazole nitrogen is a common coordination site in many metal complexes. researchgate.net The acetyl group's carbonyl oxygen can also act as a donor, often leading to the formation of a chelate ring if another donor atom is suitably positioned. While less common, the nitrile nitrogen can also participate in coordination.
Spectroscopic methods such as FT-IR and NMR are typically used to determine the binding mode. For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation would indicate the involvement of the acetyl oxygen. mdpi.com Similarly, changes in the chemical shifts of protons near the thiazole nitrogen in the ¹H NMR spectrum can suggest its participation in binding. acs.org Studies on related Schiff base ligands derived from thiazoles confirm that the azomethine nitrogen and carbonyl oxygen are potential chelating sites. ijper.org The formation of metal complexes with thiazole derivatives has been extensively characterized, often revealing mononuclear or dinuclear structures depending on the metal and reaction conditions. semanticscholar.orgnih.gov
| Coordination Site | Atom | Coordination Mode |
|---|---|---|
| Thiazole Ring | Nitrogen (N3) | Monodentate |
| Acetyl Group | Oxygen (O) | Monodentate |
| Nitrile Group | Nitrogen (N) | Monodentate |
| Thiazole N and Acetyl O | Nitrogen and Oxygen | Bidentate Chelate |
Catalytic Activity of Metal Complexes
Metal complexes derived from thiazole-based ligands have shown promise as catalysts in organic synthesis. For example, palladium(II) complexes of certain thiazole derivatives have been successfully employed as reusable catalysts for the synthesis of pyrazole-4-carbonitrile derivatives via multicomponent reactions. acs.orgsemanticscholar.org These catalysts often exhibit high efficiency, require mild reaction conditions, and can be used in environmentally friendly solvents like water. semanticscholar.org
The catalytic activity is attributed to the electronic properties of the metal center, which are modulated by the coordinated thiazole ligand. While specific studies on the catalytic activity of metal complexes of this compound are not widely reported, the established catalytic potential of related thiazole complexes suggests this is a viable area for future research. acs.org The synthesis of various transition metal complexes with thiazole-containing ligands has been reported, with some showing significant catalytic activity in oxidation reactions. mdpi.com
Development of Functional Organic Materials
The application of this compound in the development of functional organic materials is an emerging area. Thiazole-derived compounds, in general, have potential in fields such as light-emitting diodes (LEDs), photochromes, and nonlinear optical materials due to their electronic properties. researchgate.net The combination of an electron-withdrawing nitrile group and a conjugated thiazole system in this compound could lead to interesting photophysical properties. However, specific research detailing the incorporation of this particular compound into functional organic materials is not extensively documented in the available literature.
Monomer for Polymer Synthesis
Thiazole-containing molecules are recognized for their potential as monomers in the synthesis of advanced polymers. The thiazole ring can impart desirable properties such as thermal stability and specific electronic characteristics to the resulting polymer chain. While no studies specifically document the polymerization of this compound, research on other functionalized thiazoles demonstrates their viability as polymer precursors. For instance, methacrylamide (B166291) monomers featuring a pendant thiazole group have been successfully copolymerized, indicating that the thiazole moiety is compatible with polymerization reactions. researchgate.net
For a molecule like this compound, its functional groups could potentially be modified to enable polymerization. The acetyl group, for example, could undergo reactions to introduce a polymerizable unit, such as a vinyl or acrylate (B77674) group. The resulting polymers could be explored for applications where the electronic properties of the thiazole-nitrile system are advantageous. The synthesis of dense 1,2,3-triazole polymers from monomers containing both azide (B81097) and alkyne moieties further illustrates the broader principle of creating functional polymers from nitrogen-containing heterocycles. mdpi.com
Components in Optoelectronic Devices (theoretical design)
Theoretical and computational studies are crucial for predicting the electronic and optical properties of novel organic molecules before their synthesis, guiding the design of materials for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiazole derivatives are of significant interest due to the electron-rich nature of the heterocyclic ring. mdpi.commdpi.com Computational studies on various thiazolo[5,4-d]thiazole (B1587360) derivatives show that the introduction of electron-donating and electron-withdrawing groups can tune the molecule's frontier molecular orbitals (HOMO and LUMO), leading to shifts in absorption and emission spectra. nih.govresearchgate.net
The structure of this compound contains both an electron-withdrawing acetyl group and a carbonitrile group, which could influence its electronic properties in a predictable manner. Density Functional Theory (DFT) is a common method used to calculate these properties. For example, joint experimental and computational studies on other thiazole derivatives have used DFT to analyze frontier molecular orbitals, natural bond orbitals (NBO), and nonlinear optical (NLO) properties, suggesting their potential as NLO materials for optoelectronic applications. researchgate.net These computational approaches could be applied to this compound to predict its suitability for such devices.
Below is an interactive table summarizing theoretical data for representative thiazole derivatives, illustrating the types of parameters calculated in such studies.
| Thiazole Derivative Class | Computational Method | Calculated Property | Key Finding | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]thiazole Derivatives | DFT | Electronic Structures, Transition Properties | Substituent groups cause red-shifts in absorption/emission peaks. | nih.gov |
| Hydrazinyl-Thiazole Derivatives | DFT (B3LYP/6-311+G(d,p)) | Frontier Molecular Orbitals (FMOs), NLO Properties | Molecules show potential as NLO materials for optoelectronics. | researchgate.net |
| Pyrazolyl–Thiazole Derivatives | DFT | HOMO–LUMO Gaps | Smaller gaps correlate with higher electronic stability and reactivity. | nih.gov |
| 2,1,3-Benzothiadiazole Derivatives | DFT | Energy Gap, Electron Affinity | Derivatives show narrow energy gaps (1.75–2.38 eV), indicating semiconductor properties. | mdpi.com |
Mechanistic Probing of Interactions with Biological Systems
Understanding how small molecules interact with biological macromolecules on a chemical level is fundamental to various fields, including chemical biology. Molecular modeling provides insights into these interactions without making therapeutic claims.
Enzyme Active Site Interaction Modeling (e.g., binding modes)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as an enzyme. Thiazole derivatives have been extensively studied using these in silico methods to understand their potential interactions with various enzymes. nih.gov For example, docking studies have explored the binding of thiazoles to the active sites of DNA gyrase, cholinesterases, and carbonic anhydrase. nih.govacademie-sciences.frnih.gov
These studies reveal that the thiazole ring and its substituents can form various non-covalent interactions with amino acid residues in the enzyme's active site, including:
Hydrogen Bonds: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while attached groups like amides can act as donors. academie-sciences.fr
π-π Stacking: The aromatic thiazole ring can engage in stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. academie-sciences.fr
Hydrophobic Interactions: Alkyl or aryl substituents on the ring can interact with nonpolar residues.
For this compound, the carbonyl oxygen of the acetyl group and the nitrogen of the nitrile group could act as hydrogen bond acceptors. The thiazole ring itself could participate in π-π stacking. Docking simulations could model these potential binding modes with various enzymes to generate hypotheses about its chemical interactions.
The following interactive table presents findings from docking studies on various thiazole derivatives with different enzyme targets.
| Thiazole Derivative Class | Enzyme Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazole-Pyridine Hybrids | DNA Gyrase | -6.4 to -9.2 | Asn46, Asp73, Arg136 | nih.gov |
| Amide-Substituted 1,3-Thiazoles | Acetylcholinesterase (AChE) | Not specified | Tyr121, Phe288, Phe290, His440 | academie-sciences.fr |
| Pyrazolyl–Thiazole Derivatives | Penicillin-Binding Proteins (PBPs) | Not specified | Hydrogen bonding and π–π stacking interactions noted. | nih.gov |
| Thiazole-Methylsulfonyl Derivatives | Carbonic Anhydrase I & II (hCA I & II) | Not specified | Interactions with active site amino acids leading to inhibition. | nih.gov |
DNA/RNA Intercalation Studies (mechanistic focus)
The interaction of small molecules with nucleic acids like DNA and RNA is a subject of intense study. Intercalation is a specific binding mode where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. This requires a molecule with a suitable flat topology.
While studies specifically detailing the intercalation of this compound are not available, research on related heterocyclic systems provides a mechanistic framework. Studies on novel thiazole-based cyanoacrylamide derivatives, for example, have investigated their binding to calf thymus DNA (CT-DNA) and their ability to cleave plasmid DNA. nih.gov Such studies use techniques like UV-Visible absorption spectroscopy, fluorescence spectroscopy, and gel electrophoresis to characterize the interaction. The primary focus of these mechanistic studies is to understand the mode of binding (e.g., intercalation, groove binding, or electrostatic interaction) and the structural features of the molecule that govern this interaction. For a molecule to be a candidate for intercalation, it must possess a sufficiently large and planar aromatic system. The single thiazole ring of this compound might be too small to be an effective classical intercalator on its own, but it could be a component of a larger, more complex molecule designed for this purpose.
Q & A
Basic: What are the recommended synthesis and purification methods for 2-acetyl-1,3-thiazole-4-carbonitrile?
Methodological Answer:
The compound can be synthesized via functionalization of the thiazole core. For analogous thiazole-4-carbonitriles, sublimation under reduced pressure at 55°C is effective for purification, yielding colorless crystals within 48 hours . Validation via -NMR and -NMR (referencing Augustine et al., 2009) ensures structural fidelity. Key steps include:
- Sublimation setup : Use a covered glass bell jar and a heated plate (55°C).
- Purity validation : Compare NMR shifts with literature data (e.g., δ~7.5–8.5 ppm for aromatic protons in thiazole derivatives) .
Advanced: How can crystallographic discrepancies in bond lengths/angles be resolved for this compound?
Methodological Answer:
Discrepancies often arise from temperature-dependent lattice distortions or refinement errors. For thiazole derivatives:
- Data collection : Use a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 1.54178 Å) at 150 K to minimize thermal motion .
- Refinement : Apply full-matrix least-squares refinement (software: SHELXL) and cross-validate with Rint values (target: <0.05). For example, a reported Rint = 0.040 indicates high data consistency .
- Error analysis : Compare experimental bond lengths (e.g., C–S: ~1.70–1.75 Å) against DFT-optimized geometries .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify nitrile (C≡N) stretches at ~2230 cm and acetyl (C=O) stretches at ~1700 cm .
- NMR : Use DMSO-d6 or CDCl3 solvents. For thiazole protons, expect splitting patterns in -NMR (e.g., δ 8.0–8.5 ppm for H-2/H-5) .
- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular ion peaks (e.g., m/z 238.0961 for C12H10N6 analogs) .
Advanced: How do hydrogen-bonding and π-stacking interactions influence its solid-state packing?
Methodological Answer:
For thiazole-4-carbonitriles:
- Hydrogen bonding : C–H···N interactions form wavy layers in the (011) plane. Measure donor-acceptor distances (e.g., 3.30–3.50 Å) using Mercury software .
- π-Stacking : Analyze slipped-parallel stacking (interplanar distance: ~3.79 Å, slip: ~1.39 Å) via PLATON or CrystalExplorer .
- Symmetry codes : Apply codes like (−x+1, −y+1, −z+1) to map intermolecular contacts .
Advanced: How can computational methods predict reactivity or tautomeric equilibria?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare HOMO-LUMO gaps (e.g., ~5 eV for thiazoles) to assess electrophilicity .
- Tautomer analysis : Use Gaussian-NBO to evaluate enol-keto equilibria, focusing on acetyl-thiazole conjugation .
- Reactivity prediction : Map electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic sites (e.g., nitrile carbon: δ+ ~1.5 eV) .
Basic: What are the crystal system and unit cell parameters for analogous thiazole derivatives?
Methodological Answer:
For 1,3-thiazole-4-carbonitrile (C4H2N2S):
Advanced: How to address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case study : If NMR suggests planar geometry but crystallography shows puckering, re-examine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
